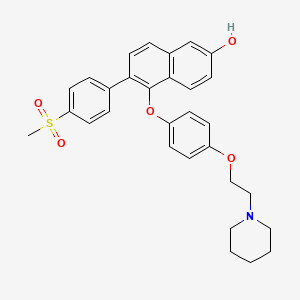
LY2066948
概要
説明
LY2066948 is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a naphthalene core substituted with phenyl and phenoxy groups, which are further functionalized with methylsulfonyl and piperidinylethoxy groups, respectively.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of LY2066948 typically involves multiple steps, including:
Formation of the naphthalene core: This can be achieved through Friedel-Crafts acylation followed by cyclization.
Introduction of the phenyl and phenoxy groups: These groups can be introduced via Suzuki coupling or other cross-coupling reactions.
Functionalization with methylsulfonyl and piperidinylethoxy groups: These steps involve nucleophilic substitution reactions and can be carried out under mild conditions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and naphthalene rings.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the phenyl and naphthalene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used under various conditions.
Major Products Formed
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: Products may include sulfides and thiols.
Substitution: Products may include various substituted derivatives depending on the reagents used.
科学的研究の応用
Uterine Fibroids and Leiomyomas
- Clinical Trials : LY2066948 was investigated for its ability to reduce the size of uterine fibroids, which are benign tumors that can cause significant discomfort and complications in women. Preclinical studies indicated that this compound effectively blocked uterine weight gain induced by estrogen, showcasing its potential as a treatment option .
- Efficacy : In animal models, oral administration resulted in a significant decrease in uterine weight over extended treatment periods, confirming its antagonist activity specifically in the uterus while sparing ovarian function .
Neoplasms
- Cancer Treatment : The compound's selective action on estrogen receptors makes it a candidate for treating certain hormone-responsive cancers, particularly breast cancer. Studies have demonstrated that this compound exhibits potent antiestrogenic activity in human breast cancer cells, which may contribute to its efficacy against neoplastic growths driven by estrogen .
Preclinical Studies
- In rodent models, this compound was shown to prevent ovariectomy-induced bone loss, indicating its agonist effects on bone tissue while maintaining minimal impact on ovarian function. This characteristic is particularly beneficial for postmenopausal women who are at risk of osteoporosis due to decreased estrogen levels .
- The compound's pharmacokinetics revealed a favorable profile with a long half-life and stability in biological systems, suggesting potential for once-daily dosing regimens .
Clinical Evaluation
- Although this compound reached advanced stages of clinical evaluation, it was ultimately discontinued. The reasons for this decision may include challenges in demonstrating sufficient efficacy or safety profiles compared to existing therapies in the market .
Data Summary Table
| Application Area | Mechanism | Key Findings | Status |
|---|---|---|---|
| Uterine Fibroids | ERα antagonist | Significant reduction in uterine weight | Discontinued |
| Neoplasms | ERα antagonist / ERβ agonist | Potent antiestrogenic activity in cancer cells | Discontinued |
| Bone Health | ERβ agonist | Prevents bone loss post-ovariectomy | Discontinued |
作用機序
The mechanism of action of LY2066948 depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
類似化合物との比較
Similar Compounds
LY2066948: can be compared with other naphthalene derivatives and phenyl-substituted compounds.
Similar compounds: include:
Uniqueness
- The unique combination of functional groups in this compound provides it with distinct chemical and biological properties.
- Its potential to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and development.
特性
CAS番号 |
648904-56-7 |
|---|---|
分子式 |
C30H31NO5S |
分子量 |
517.6 g/mol |
IUPAC名 |
6-(4-methylsulfonylphenyl)-5-[4-(2-piperidin-1-ylethoxy)phenoxy]naphthalen-2-ol |
InChI |
InChI=1S/C30H31NO5S/c1-37(33,34)27-13-5-22(6-14-27)28-15-7-23-21-24(32)8-16-29(23)30(28)36-26-11-9-25(10-12-26)35-20-19-31-17-3-2-4-18-31/h5-16,21,32H,2-4,17-20H2,1H3 |
InChIキー |
NJVFOFMHUJJIMB-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C3=C(C=C2)C=C(C=C3)O)OC4=CC=C(C=C4)OCCN5CCCCC5 |
正規SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C3=C(C=C2)C=C(C=C3)O)OC4=CC=C(C=C4)OCCN5CCCCC5 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
LY 2066948 LY-2066948 LY2066948 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














